(S)-DMT-glycidol-T

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

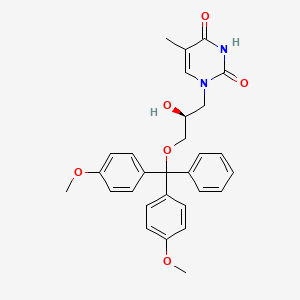

C29H30N2O6 |

|---|---|

Molecular Weight |

502.6 g/mol |

IUPAC Name |

1-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropyl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C29H30N2O6/c1-20-17-31(28(34)30-27(20)33)18-24(32)19-37-29(21-7-5-4-6-8-21,22-9-13-25(35-2)14-10-22)23-11-15-26(36-3)16-12-23/h4-17,24,32H,18-19H2,1-3H3,(H,30,33,34)/t24-/m0/s1 |

InChI Key |

IUULEBAFSFROKM-DEOSSOPVSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)C[C@@H](COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

What is (S)-DMT-glycidol-T and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-DMT-glycidol-T, with the CAS Number 168332-12-5, is a chemically synthesized acyclic nucleoside analog. Structurally, it is a glycidol-thymine complex featuring a dimethoxytrityl (DMT) protecting group. This compound serves as a specialized building block in the laboratory, primarily for the synthesis of modified oligonucleotides. Its acyclic nature and the presence of the DMT group make it suitable for incorporation into DNA or RNA chains via solid-phase synthesis, offering a means to introduce modifications that can enhance the therapeutic properties of oligonucleotides, such as increased nuclease resistance. While not an active therapeutic agent in itself, the class of acyclic nucleoside analogs to which it belongs is of significant interest in drug development, particularly for antiviral and anticancer applications, where they can act as chain terminators during DNA replication. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its primary application in oligonucleotide synthesis, and the potential therapeutic mechanism of action of the resulting modified oligonucleotides.

Chemical Identity and Properties

This compound is characterized by a thymine base attached to an (S)-glycidol backbone, with the primary hydroxyl group protected by a dimethoxytrityl (DMT) group. The DMT group is a bulky, acid-labile protecting group essential for controlled, stepwise synthesis of oligonucleotides.[1]

Chemical Structure

IUPAC Name: (S)-1-(3-(bis(4-methoxyphenyl)(phenyl)methoxy)-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione

SMILES: CC1=CN(C(=O)NC1=O)C--INVALID-LINK--O

Chemical Formula: C₂₉H₃₀N₂O₆

The structure consists of three key components:

-

Thymine: A pyrimidine nucleobase.

-

(S)-glycidol: An acyclic sugar analog that replaces the deoxyribose sugar found in natural DNA.

-

Dimethoxytrityl (DMT) group: A protecting group on the 5'-hydroxyl equivalent, crucial for phosphoramidite chemistry.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value |

| Molecular Weight | 502.56 g/mol |

| CAS Number | 168332-12-5 |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage Conditions | -20°C for long-term storage |

Data compiled from various chemical supplier specifications.

Synthesis and Manufacturing

Hypothetical Experimental Protocol for Synthesis

Step 1: Alkylation of Thymine with (S)-glycidol

-

Suspend thymine in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, for example, cesium carbonate (Cs₂CO₃), to deprotonate the thymine.

-

Add (S)-glycidol to the reaction mixture.

-

Heat the mixture to facilitate the nucleophilic attack of the deprotonated thymine on the epoxide ring of glycidol.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the resulting diol (1-((S)-2,3-dihydroxypropyl)thymine) using column chromatography.

Step 2: Selective Protection with Dimethoxytrityl Chloride (DMT-Cl)

-

Dissolve the purified diol in a dry solvent like pyridine or dichloromethane (DCM).

-

Add dimethoxytrityl chloride (DMT-Cl) to the solution. The DMT group will selectively react with the sterically less hindered primary hydroxyl group.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Once the reaction is complete, quench with methanol and remove the solvent under reduced pressure.

-

Purify the final product, this compound, using silica gel chromatography to yield a white or off-white solid.

Applications in Oligonucleotide Synthesis

The primary application of this compound is as a monomer for the solid-phase synthesis of modified oligonucleotides. The presence of the DMT-protected hydroxyl group allows for its conversion into a phosphoramidite, which can then be used in standard automated DNA/RNA synthesizers.

Incorporating acyclic analogs like this compound into oligonucleotides can confer desirable properties, such as enhanced resistance to nuclease degradation, which is a significant hurdle for the therapeutic use of standard oligonucleotides.[2][3]

Workflow for Incorporation into Oligonucleotides

The general workflow for using this compound in oligonucleotide synthesis involves its conversion to a phosphoramidite followed by solid-phase synthesis.

References

(S)-DMT-glycidol-T CAS number and molecular weight

This technical guide provides a comprehensive overview of (S)-DMT-glycidol-T, a key building block in oligonucleotide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry. This document outlines its chemical properties, and a general synthesis workflow.

Chemical and Physical Properties

This compound, also known as (S)-DMT-Glycidol-Thymine, is an acyclic nucleoside derivative.[1] It is characterized as a Glycidol-Thymine complex featuring a dimethoxytrityl (DMT) protecting group.[2][3][4] The DMT group is a commonly used protecting group in organic synthesis, particularly in oligonucleotide and peptide synthesis, due to its stability and ease of removal under mild acidic conditions.[5]

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 168332-12-5 | [1][2][3][4][6] |

| Molecular Formula | C29H30N2O6 | [1][2][3][4][6] |

| Molecular Weight | 502.57 g/mol | [3][6] |

| Alternate Molecular Weight | 502.6 g/mol | [2] |

| Alternate Molecular Weight | 502.56 g/mol | [4] |

| Exact Mass | 502.2100 | [6] |

| Elemental Analysis | C, 69.31; H, 6.02; N, 5.57; O, 19.10 | [6] |

| Storage Temperature | -20°C | [2][6] |

Synthesis and Purification Workflow

The synthesis of DMT-protected glycidol derivatives generally involves the reaction of glycidol with dimethoxytrityl chloride (DMT-Cl) in the presence of a base. The resulting product can then be further reacted to introduce the desired nucleobase. A generalized workflow for the synthesis of such compounds is depicted below.

Experimental Protocols

General Synthesis of DMT-glycidol: A general procedure for the synthesis of DMT-protected glycidol involves the reaction of (R/S)-glycidol with DMT-Cl in the presence of triethylamine (Et3N) in a solvent such as dichloromethane (CH2Cl2) at room temperature.[7]

Chromatography-Free Purification: For the purification of mono-DMT-protected diols and glycols, a chromatography-free method can be employed.[5] This process involves the following steps:

-

The crude reaction mixture is subjected to extraction using a suitable organic solvent.

-

The desired product is then precipitated from the organic phase by the addition of a non-polar solvent system, such as diethyl ether and hexane.

-

The purified product can be characterized using techniques like Thin-Layer Chromatography (TLC) and Electrospray Ionization Mass Spectrometry (ESI-MS).[5]

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the direct involvement of this compound in cellular signaling pathways. Its primary role is as a synthon in the chemical synthesis of oligonucleotides, which are then used in a variety of research and therapeutic applications. The biological effects of the resulting oligonucleotides are dependent on their sequence and modifications, rather than on the DMT-glycidol moiety itself, which is cleaved off during the synthesis process.

Applications in Drug Development

This compound and similar protected nucleoside analogs are fundamental reagents in the synthesis of therapeutic oligonucleotides. These synthetic nucleic acids have a wide range of applications, including antisense therapy, siRNA-based gene silencing, and aptamers for targeted drug delivery. The dimethoxytrityl (DMT) group plays a crucial role in solid-phase oligonucleotide synthesis by protecting the 5'-hydroxyl group of the nucleoside, allowing for the stepwise and controlled addition of nucleotide monomers to the growing chain.

References

An In-depth Technical Guide to the Synthesis and Characterization of (S)-DMT-glycidol-T

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-DMT-glycidol-T, an acyclic nucleoside analog of thymidine. This document details the synthetic pathway, purification methods, and analytical characterization of this compound, presenting key quantitative data in a structured format. The experimental protocols provided are based on established methodologies for the synthesis of similar nucleoside analogs, offering a practical framework for researchers in the field.

Introduction

This compound, with the chemical name (S)-1-[3-(4,4'-Dimethoxytrityloxy)-2-hydroxypropyl]thymine, is a synthetic acyclic nucleoside analog.[1] It incorporates a glycidol backbone in place of the deoxyribose sugar found in natural nucleosides. The 5'-hydroxyl equivalent is protected by a dimethoxytrityl (DMT) group, a bulky and acid-labile protecting group commonly used in nucleoside and oligonucleotide synthesis to facilitate purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3][4]

Acyclic nucleoside analogs are a significant class of compounds in medicinal chemistry, with many exhibiting antiviral and anticancer properties. The modification of the sugar moiety can lead to compounds that are recognized by viral or cellular enzymes, leading to chain termination of DNA or RNA synthesis or other inhibitory effects. This guide aims to provide the necessary technical details for the preparation and analysis of this compound for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the protection of (S)-glycidol followed by the nucleophilic addition of thymine.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process, starting from commercially available reagents.

Experimental Protocol

Step 1: Synthesis of (S)-1-(4,4'-Dimethoxytrityloxy)-2,3-epoxypropane ((S)-DMT-glycidol)

A plausible synthetic approach, adapted from a similar synthesis, involves the reaction of (S)-glycidol with dimethoxytrityl chloride (DMT-Cl) in the presence of a base.[5]

-

To a solution of (S)-glycidol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add triethylamine (Et₃N) (1.5 eq).

-

Slowly add a solution of DMT-Cl (1.1 eq) in anhydrous CH₂Cl₂ to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (S)-DMT-glycidol.

Step 2: Synthesis of (S)-1-[3-(4,4'-Dimethoxytrityloxy)-2-hydroxypropyl]thymine (this compound)

The epoxide ring of (S)-DMT-glycidol is then opened by the nucleophilic attack of thymine.[5]

-

To a suspension of thymine (1.2 eq) in dioxane, add a suitable base (e.g., a non-nucleophilic base like DBU or a milder base such as cesium carbonate) to deprotonate the thymine.

-

Add a solution of (S)-DMT-glycidol (1.0 eq) in dioxane to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key analytical data for this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₂₉H₃₀N₂O₆ | [1][6] |

| Molecular Weight | 502.57 g/mol | [1] |

| CAS Number | 168332-12-5 | [1][6] |

| Appearance | White to off-white solid | Inferred |

| Purity (by HPLC) | >95% | Inferred |

| ¹H NMR | Consistent with proposed structure | [6] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 503.21 | [1] |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for both the analysis and purification of DMT-protected compounds.[2][3][7] The hydrophobic DMT group allows for excellent separation of the product from non-DMT-containing impurities.

Analytical HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

Preparative HPLC Protocol:

The analytical method can be scaled up for preparative purification using a larger dimension column and a higher flow rate. Fractions containing the pure product are collected, combined, and lyophilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. The expected proton NMR spectrum would show characteristic signals for the DMT group (aromatic protons between 6.8-7.5 ppm and methoxy protons around 3.8 ppm), the thymine base (methyl and vinyl protons), and the acyclic glycidol linker.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ is approximately 503.21.[1]

Potential Applications and Logical Relationships

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed, albeit inferred, protocols and analytical methods described herein offer a starting point for researchers interested in exploring this and other acyclic nucleoside analogs for potential therapeutic applications. Further research is warranted to elucidate the specific biological activity and mechanism of action of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. atdbio.com [atdbio.com]

- 3. dupont.com [dupont.com]

- 4. Synthesis of thymine derivatives of 4-hydroxyvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (S)-DMT-Glycidol-Thymine, 168332-12-5 | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

Applications of (S)-DMT-glycidol-T in DNA and RNA research

An In-depth Technical Guide on the Applications of (S)-DMT-Glycidol Derivatives in DNA and RNA Research

Introduction

The precise chemical modification of oligonucleotides is fundamental to advancing DNA and RNA research, enabling the development of novel diagnostics, therapeutics, and nanotechnology. The term "(S)-DMT-glycidol-T" likely refers to a specialized chemical monomer used in the synthesis of modified nucleic acids. While this specific nomenclature is not standard, its constituent parts point to a well-defined role in oligonucleotide chemistry.

-

(S)-glycidol: An enantiomerically pure, three-carbon epoxide. Its acyclic nature and defined stereochemistry make it an ideal backbone component for creating non-natural nucleic acid analogs.[1] The chirality of such modifications is crucial for the recognition and binding properties of the resulting oligonucleotide.[2]

-

DMT (4,4'-dimethoxytrityl): A bulky, acid-labile protecting group essential for modern DNA and RNA synthesis.[3][4] It is almost universally used to protect the 5'-hydroxyl group of nucleosides and phosphoramidite monomers, preventing unwanted polymerization during the synthesis cycle.[5][6] Its lipophilic nature also serves as a valuable purification handle, particularly in the synthesis of capped RNA.[7][8]

-

-T: In this context, "T" most plausibly refers to the nucleobase Thymine. The full compound would therefore be a thymine-bearing, (S)-glycidol-based monomer protected with a DMT group, designed for incorporation into a DNA sequence.

This guide details the synthesis, incorporation, and applications of such (S)-DMT-glycidol-based monomers, with a focus on their role in creating acyclic nucleic acid analogs like Glycol Nucleic Acid (GNA).

Core Concepts: Acyclic Scaffolds in Nucleic Acid Chemistry

Standard DNA and RNA possess a backbone of repeating ribose or deoxyribose sugar units linked by phosphodiester bonds. Acyclic nucleic acid analogs replace this sugar-phosphate backbone with a more flexible, non-cyclic scaffold. Glycol Nucleic Acid (GNA), which utilizes a repeating glycol unit derived from glycidol, is a prominent example.[1]

These analogs are of significant interest for several reasons:

-

Nuclease Resistance: The modified backbone is often resistant to degradation by cellular nucleases, increasing the in vivo stability of the oligonucleotide.

-

Unique Duplex Geometries: GNA can form stable, anti-parallel duplexes and can even adopt unique helical geometries, making it a valuable material for constructing DNA-based nanostructures.[1]

-

Modulation of Binding Affinity: Incorporation of GNA units can alter the thermal stability (melting temperature, T_m) of DNA and RNA duplexes, allowing for fine-tuning of binding affinity.

The this compound monomer represents a key building block for introducing these properties into a synthetic oligonucleotide.

Synthesis and Experimental Protocols

The creation of modified oligonucleotides using an (S)-DMT-glycidol-based monomer involves two key stages: the synthesis of the phosphoramidite monomer itself and its subsequent incorporation into an oligonucleotide via solid-phase synthesis.

Protocol 1: Synthesis of an (S)-DMT-Glycidol-Based Phosphoramidite Monomer

This protocol outlines a general methodology for synthesizing a phosphoramidite monomer from (S)-glycidol, which can then be functionalized with a nucleobase like Thymine. The initial steps are based on established chemical literature.[9]

Materials:

-

(S)-glycidol

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Triethylamine (Et_3N) or other non-nucleophilic base

-

Dichloromethane (CH_2Cl_2)

-

Appropriate nucleobase derivative (e.g., N3-benzoyl-Thymine)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

Methodology:

-

DMT Protection:

-

Dissolve (S)-glycidol in anhydrous dichloromethane.

-

Add triethylamine as a base.

-

Slowly add a solution of DMT-Cl in dichloromethane at room temperature.

-

Stir the reaction until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction, perform an aqueous workup, and purify the resulting (S)-1-O-(4,4'-dimethoxytrityl)glycidol by column chromatography.

-

-

Nucleobase Attachment (Epoxide Ring-Opening):

-

The protected (S)-DMT-glycidol is reacted with the desired nucleobase (e.g., Thymine). This step involves a nucleophilic attack on one of the epoxide carbons, opening the ring to form a glycol linkage. The specific conditions (base, solvent, temperature) will vary depending on the nucleobase used.

-

-

Phosphitylation:

-

The resulting DMT-protected glycidol-nucleobase conjugate is dissolved in anhydrous dichloromethane.

-

Add DIPEA as a base.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction under an inert atmosphere until completion (monitored by TLC or ^31P NMR).

-

Purify the final phosphoramidite monomer using column chromatography under anhydrous conditions.

-

Caption: Synthesis pathway for an this compound phosphoramidite monomer.

Protocol 2: Incorporation via Solid-Phase Oligonucleotide Synthesis

The synthesized monomer is used in an automated DNA synthesizer following the standard phosphoramidite chemistry cycle.[6]

Methodology:

-

Detritylation: The synthesis begins with a nucleoside bound to a solid support (e.g., controlled pore glass). The existing 5'-DMT group is removed using a mild acid, typically trichloroacetic acid (TCA), exposing the 5'-hydroxyl group.[5]

-

Coupling: The this compound phosphoramidite monomer is activated with a catalyst (e.g., tetrazole) and delivered to the solid support. The activated monomer couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a stable phosphate triester using an iodine solution.

This four-step cycle is repeated for each monomer to be added to the sequence. After the final monomer is added, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Applications and Data

The primary application of an this compound monomer is the site-specific introduction of an acyclic GNA unit into a DNA or RNA strand. This modification can be used to achieve several research goals.

Enhancing Nuclease Resistance

Oligonucleotides with GNA modifications are expected to show increased stability in biological fluids. This is critical for therapeutic applications like antisense oligonucleotides or siRNA, where degradation by cellular enzymes is a major barrier.

Modulating Duplex Stability

The introduction of acyclic units can alter the thermal stability of nucleic acid duplexes. The effect is often position-dependent. Research on GNA-modified thrombin-binding aptamers has shown that substitution at some positions decreases the melting temperature (T_m), while substitution at other positions can increase it.[1]

| Modification | Position of GNA-T Substitution | Change in Melting Temp. (ΔT_m) | Reference |

| Thrombin-Binding Aptamer | Position 3 | ~ -10 °C | [1] |

| Thrombin-Binding Aptamer | Position 4 | ~ -10 °C | [1] |

| Thrombin-Binding Aptamer | Position 7 | + 5 °C | [1] |

| Thrombin-Binding Aptamer | Position 9 | ~ -10 °C | [1] |

Table 1: Reported changes in melting temperature (T_m) for a G-quadruplex DNA aptamer upon substitution with a single GNA-T unit.

Construction of Novel Nanostructures

The unique helical parameters of GNA allow for the construction of nanostructures with geometries not accessible with natural DNA. For instance, GNA has been used to synthesize 4-helix junctions (4HJ) that are significantly more stable than their DNA counterparts.[1]

| Structure | Monomer Type | Melting Temperature (T_m) | Reference |

| 4-Helix Junction | DNA | 37 °C | [1] |

| 4-Helix Junction | GNA | 76 °C | [1] |

Table 2: Comparison of thermal stability for DNA-based vs. GNA-based 4-helix junctions.

Probing DNA-Enzyme Interactions

The bulky DMT group itself can be used as a probe. While it is typically removed, studies have investigated the effect of leaving the 5'-DMT group on a final double-stranded DNA product. Research has shown that the 5'-DMT group is stable under PCR conditions and does not inhibit DNA polymerases.[10] However, the bulky group can create steric hindrance that blocks the activity of other enzymes, such as T4 DNA ligase.[10] This property can be exploited to selectively block certain enzymatic reactions at the 5'-terminus of a DNA strand.

Conclusion

While "this compound" is not a standard chemical name, the components logically point to a phosphoramidite monomer used for introducing acyclic, chiral modifications into DNA and RNA. This technology, centered around robust DMT-based solid-phase synthesis, allows researchers to create oligonucleotides with enhanced stability, tunable binding affinities, and novel structural properties. The applications range from developing more stable gene therapies to engineering complex nanostructures, making such custom monomers a powerful tool for professionals in molecular biology and drug development.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Chirality as a tool in nucleic acid recognition: principles and relevance in biotechnology and in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. atdbio.com [atdbio.com]

- 6. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 7. Synthesis of capped RNA using a DMT group as a purification handle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of (S)-DMT-glycidol-T

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-DMT-glycidol-T, an acyclic nucleoside derivative. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from published literature on structurally related compounds, including dimethoxytrityl (DMT)-protected nucleosides, glycidol derivatives, and other acyclic nucleoside analogs. The information presented herein is intended to guide researchers in the proper handling, storage, and analytical assessment of this compound.

Introduction to this compound

This compound is a synthetic acyclic nucleoside analog. Its structure consists of a thymine base attached to a glycidol linker, with the primary hydroxyl group of the glycidol moiety protected by a 4,4'-dimethoxytrityl (DMT) group. The DMT group is a bulky, acid-labile protecting group commonly used in nucleoside and oligonucleotide chemistry to selectively block the 5'-hydroxyl group. The acyclic nature of the glycidol linker provides conformational flexibility compared to the rigid furanose ring of natural nucleosides.

Recommended Storage Conditions

Based on information from suppliers and the known instability of related compounds, the following storage conditions are recommended to ensure the long-term stability of this compound:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., argon, nitrogen) | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Light | Protected from light (amber vial) | To prevent photolytic degradation. |

| Moisture | Anhydrous conditions (desiccated) | The DMT group and the glycidol epoxide ring are susceptible to hydrolysis. |

Table 1: Recommended Storage Conditions for this compound

Inferred Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its three key structural components: the DMT protecting group, the glycidol linker, and the thymine base.

3.1. Lability of the DMT Protecting Group

The DMT group is notoriously sensitive to acidic conditions. Exposure to even mild acids will lead to the cleavage of the ether linkage, resulting in the free primary hydroxyl group on the glycidol linker and the formation of a stable, orange-colored dimethoxytrityl cation. This reaction is the basis for the "trityl-on" purification strategy in oligonucleotide synthesis. Conversely, the DMT group is generally stable under neutral and basic conditions.

3.2. Instability of the Glycidol Moiety

The epoxide ring of the glycidol linker is strained and susceptible to nucleophilic attack, particularly by water (hydrolysis). This ring-opening reaction can be catalyzed by both acids and bases, leading to the formation of a diol. The epoxide ring is also reactive towards other nucleophiles that may be present in solution.

3.3. Stability of the Thymine Base and Linkage

Thymine itself is a relatively stable aromatic heterocycle. However, the N-glycosidic-like bond connecting the thymine base to the glycidol linker may be susceptible to cleavage under harsh acidic or enzymatic conditions, similar to the depurination observed in DNA.

Based on these considerations, the primary degradation pathways for this compound are anticipated to be:

-

Acid-catalyzed detritylation: Cleavage of the DMT group.

-

Hydrolysis of the epoxide ring: Opening of the glycidol ring to form a diol.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products.

4.1. General Experimental Workflow

The following diagram outlines a general workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

4.2. Detailed Methodologies

4.2.1. Sample Preparation

Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile, at a concentration of approximately 1 mg/mL.

4.2.2. Forced Degradation Conditions

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL. Incubate at room temperature and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature and collect samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature, protected from light, and collect samples at various time points.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C. Collect samples at various time points (e.g., 1, 3, 7, 14 days).

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV (e.g., 254 nm) and visible light in a photostability chamber. Collect samples at various time points.

4.2.3. Analytical Method for Stability Indication

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended technique.

| Parameter | Suggested Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm (for thymine) and 495 nm (for DMT cation) |

| Column Temperature | 30°C |

Table 2: Suggested RP-HPLC Method Parameters

4.2.4. Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS) should be employed to identify the mass of the degradation products. The same chromatographic conditions as the HPLC method can be used, with the eluent directed to a mass spectrometer. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help elucidate the elemental composition of the degradants. Further structural confirmation can be achieved by isolating the degradation products and analyzing them by Nuclear Magnetic Resonance (NMR) spectroscopy.

Summary of Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of stability data that could be generated from a forced degradation study. The percentage of remaining this compound would be determined by HPLC.

| Stress Condition | Duration | % this compound Remaining | Major Degradation Products |

| 0.1 M HCl, RT | 2 hours | 5% | (S)-glycidol-T, DMT cation |

| 0.1 M NaOH, RT | 24 hours | 85% | DMT-glycidol(diol)-T |

| 3% H₂O₂, RT | 24 hours | 95% | Minor unidentified peaks |

| 60°C (Solid) | 14 days | 98% | - |

| Photostability | 7 days | 97% | - |

Table 3: Hypothetical Forced Degradation Data for this compound

Conclusion

This compound is expected to be sensitive to acidic and aqueous environments. The primary degradation pathways are likely the cleavage of the DMT protecting group and the hydrolysis of the glycidol epoxide ring. For optimal stability, the compound should be stored at -20°C under anhydrous and inert conditions, protected from light. A well-designed forced degradation study coupled with a stability-indicating HPLC method is essential to fully characterize its stability profile and identify any potential degradation products. This information is critical for its application in research and drug development.

An In-depth Technical Guide to the Safety and Handling of (S)-DMT-glycidol-T

Disclaimer: Specific safety and toxicological data for "(S)-DMT-glycidol-T" are not publicly available. This guide is compiled from safety data for structurally related compounds, including (S)-DMT-glycidol-uracil, (S)-glycidol, and other DMT (4,4'-Dimethoxytrityl) protected nucleosides and glycidyl ethers. Researchers must exercise extreme caution and handle this compound as potentially hazardous. A thorough risk assessment should be conducted before any handling or experimentation.

Compound Overview

This compound is understood to be a complex chemical used in oligonucleotide synthesis. Its structure incorporates three key components:

-

(S)-glycidol: A chiral epoxide, a class of compounds known for their reactivity and potential toxicity.

-

DMT (4,4'-Dimethoxytrityl): A bulky protecting group used for the 5'-hydroxyl of nucleosides in solid-phase oligonucleotide synthesis.[1][]

-

Thymidine (-T): A pyrimidine nucleoside.

The combination of a reactive epoxide ring and a biologically relevant nucleoside structure, along with the DMT protecting group, necessitates careful and informed handling procedures.

Hazard Identification and Safety Precautions

Based on the components and related molecules, this compound should be treated as a hazardous substance. The primary hazards are associated with the glycidol moiety, which is a reactive electrophile.[3][4]

Potential Hazards:

-

Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[5] Glycidyl ethers can be toxic if inhaled.[6]

-

Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[5][7]

-

Respiratory Irritation: May cause respiratory irritation.[5][7]

-

Mutagenicity and Carcinogenicity: (S)-glycidol is suspected of causing genetic defects and may cause cancer.[5] Phenyl Glycidyl Ether is handled as a carcinogen.[8]

-

Reproductive Toxicity: (S)-glycidol may damage fertility or the unborn child.[5]

-

Allergic Skin Reaction: Glycidyl ethers may cause an allergic skin reaction.[6]

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9][10]

-

Avoid all personal contact, including inhalation of dust, vapors, or mists.[6][9]

-

Wear appropriate personal protective equipment (PPE) at all times.[8][9]

-

Prevent the formation of dust and aerosols.[9]

-

Use non-sparking tools and take precautionary measures against static discharge.[6][11]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][7]

-

Ensure that emergency eye wash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE based on data for analogous compounds.

| Body Area | Equipment | Specification and Rationale | Citations |

| Hands | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended. Inspect gloves for integrity before use. | [6][9] |

| Eyes/Face | Safety goggles and/or face shield | Tightly fitting safety goggles are essential. A face shield provides additional protection against splashes. | [5][9] |

| Skin/Body | Laboratory coat, protective clothing | Wear a lab coat and additional impervious clothing if there is a risk of significant exposure. | [6][9] |

| Respiratory | Respirator | If ventilation is inadequate or if aerosols/dusts are generated, use a full-face respirator with appropriate cartridges. | [9][12] |

Storage and Handling

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

| Aspect | Recommendation | Citations |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [9][11] |

| Temperature | Store at 0 - 8°C. | [13] |

| Incompatible Materials | Keep away from strong oxidizing agents, strong acids, and strong bases. | [5][11] |

| Handling Procedures | Open and handle containers with care to prevent spills. Ground/bond containers when transferring material. | [6][14] |

Accidental Release and First Aid Measures

In the event of an accident, prompt and correct action is essential.

| Situation | Procedure | Citations |

| Spill | Evacuate the area. Wear full PPE. Absorb liquid spills with inert material (e.g., sand, vermiculite). For solid spills, carefully collect material to avoid dust formation. Place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. | [8][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention. | [8][9] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5][9] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [9] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [9] |

Experimental Protocols

While a specific protocol for synthesizing this compound is not available, the following represents a plausible, generalized procedure for the protection of a glycidol derivative with a DMT group, based on similar chemical transformations.[15][16] This protocol is for illustrative purposes only and must be adapted and optimized by qualified personnel.

Protocol: Synthesis of a 5'-O-DMT Protected Nucleoside Derivative

Objective: To protect the primary hydroxyl group of a modified nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl).

Materials:

-

(S)-glycidol-thymidine derivative

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous pyridine (or other suitable base/solvent)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the (S)-glycidol-thymidine derivative in anhydrous pyridine.

-

Reaction: Cool the solution in an ice bath. Add DMT-Cl portion-wise over 15 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction in an ice bath and quench by slowly adding methanol.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to isolate the this compound.

Visualizations

The following diagrams illustrate key workflows for handling and synthesizing compounds like this compound.

Caption: General workflow for safe handling of this compound.

Caption: Illustrative workflow for a DMT protection reaction.

References

- 1. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Epoxide - Wikipedia [en.wikipedia.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. gelest.com [gelest.com]

- 7. chemos.de [chemos.de]

- 8. nj.gov [nj.gov]

- 9. targetmol.com [targetmol.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. laddresearch.com [laddresearch.com]

- 13. chemimpex.com [chemimpex.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide to (S)-DMT-glycidol-T Phosphoramidite for Advanced Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-DMT-glycidol-T phosphoramidite, a specialized reagent for the site-specific incorporation of a glycidol moiety into synthetic oligonucleotides. Given that this compound phosphoramidite is a non-standard, modified phosphoramidite, it is typically available through custom synthesis services rather than as a stock item. This guide covers its synthesis, incorporation into oligonucleotides, and potential applications, with a focus on providing actionable data and protocols for researchers in the field.

Introduction to Glycidol-Modified Oligonucleotides

Oligonucleotides with site-specific modifications are invaluable tools in molecular biology, diagnostics, and therapeutics.[1][2][3] Modifications to the sugar-phosphate backbone, nucleobases, or termini can confer novel properties, such as increased nuclease resistance, enhanced cellular uptake, or the ability to probe specific molecular interactions.[3][4]

The introduction of a glycidol moiety via a phosphoramidite like this compound phosphoramidite creates a diol (glycol) modification on the thymidine nucleoside. Such modifications can be used to study DNA damage and repair mechanisms, as thymidine glycol is a known product of oxidative stress.[5][6] Additionally, the reactive hydroxyl groups of the glycidol moiety can serve as a handle for further post-synthetic conjugation of labels, ligands, or other functional molecules.

Commercial Availability

Table 1: Prominent Suppliers for Custom Phosphoramidite Synthesis

| Supplier | Service Highlights | Website |

| TriLink BioTechnologies | High-quality custom phosphoramidites and solid supports. All custom amidites undergo coupling tests. | --INVALID-LINK-- |

| Hongene Biotech Corporation | Custom synthesis of a wide range of modified nucleosides, nucleotides, and phosphoramidites. | --INVALID-LINK-- |

| Glen Research | Offers a variety of modifier phosphoramidites and supports, with custom synthesis options available. | --INVALID-LINK-- |

| Synoligo | Specializes in complex, custom-modified oligonucleotides and the synthesis of the required phosphoramidites. | --INVALID-LINK-- |

| BOC Sciences | Supplies a broad range of natural and modified phosphoramidites and offers custom synthesis services. | --INVALID-LINK-- |

Synthesis of this compound Phosphoramidite

The synthesis of this compound phosphoramidite involves a multi-step process, which is analogous to the preparation of other modified nucleoside phosphoramidites. A plausible synthetic route is outlined below, based on established chemical principles for nucleoside modification and phosphitylation.

References

- 1. Modified oligonucleotides: synthesis and strategy for users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Synthesis and Biological Application of Modified Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mito.unistra.fr [mito.unistra.fr]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

The Chemistry and Biology of Glycidol-Modified Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the use of glycidol-modified nucleosides. Glycidol, a small epoxide, is a known genotoxic agent that reacts with cellular macromolecules, most notably DNA, to form a variety of adducts. Understanding the formation, biological consequences, and repair of these adducts is crucial for toxicology, cancer research, and the development of novel therapeutics. This guide details the synthesis of glycidol-modified nucleosides, the experimental protocols for their analysis, their impact on DNA replication and stability, and the cellular signaling pathways they trigger.

Formation and Types of Glycidol-DNA Adducts

Glycidol's electrophilic epoxide ring readily reacts with nucleophilic sites on DNA bases. The primary sites of adduction have been identified through various analytical techniques, including mass spectrometry and NMR spectroscopy.[1]

The major glycidol-induced DNA adducts include:

-

N7-(2,3-dihydroxypropyl)guanine (N7-Gly-Gua): This is often the most abundant adduct formed.[1]

-

N1-(2,3-dihydroxypropyl)adenine (N1-Gly-Ade)

-

N3-(2,3-dihydroxypropyl)adenine (N3-Gly-Ade)

-

N3-(2,3-dihydroxypropyl)cytosine (N3-Gly-Cyt)

The formation of these adducts disrupts the normal structure of DNA, potentially leading to mutations if not repaired. The N7-guanine adduct, for instance, introduces a bulky group into the major groove of the DNA double helix.

Synthesis of Glycidol-Modified Nucleosides

Experimental Protocol: Synthesis of N7-(2,3-dihydroxypropyl)deoxyguanosine

This protocol is adapted from methods used for the synthesis of other N7-alkylguanine adducts.[2]

-

Protection of Deoxyguanosine:

-

Start with 2'-deoxyguanosine. Protect the exocyclic amine (N²) and the hydroxyl groups (3'-OH and 5'-OH) to prevent side reactions. A common protecting group for the N² position is the phenoxyacetyl (Pac) group. The hydroxyl groups can be protected with silyl ethers, such as a tert-butyldimethylsilyl (TBDMS) group.

-

-

Alkylation at N7:

-

Dissolve the protected deoxyguanosine in an appropriate aprotic polar solvent, such as dimethylformamide (DMF).

-

Add a protected form of glycidol, such as solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) that has been activated (e.g., tosylated), to the solution. The use of a protected glycidol ensures selective reaction at the epoxide.

-

The reaction is typically carried out at an elevated temperature (e.g., 50-80 °C) for several hours to facilitate the nucleophilic attack of the N7 position of the guanine ring on the epoxide.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Deprotection:

-

Once the alkylation is complete, the protecting groups must be removed.

-

The silyl protecting groups on the sugar moiety can be removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

The acetonide protecting group on the diol can be removed under acidic conditions (e.g., aqueous acetic acid).

-

The N²-Pac group can be removed under basic conditions, for example, with aqueous ammonia.

-

-

Purification:

-

The final product, N7-(2,3-dihydroxypropyl)deoxyguanosine, is purified using high-performance liquid chromatography (HPLC), typically on a reversed-phase column (e.g., C18).

-

The identity and purity of the product should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Impact on DNA Replication and Polymerase Activity

The presence of bulky adducts like those formed by glycidol can significantly impede DNA replication and affect the fidelity of DNA polymerases.

DNA Polymerase Inhibition and Bypass

Studies on bulky N-alkylguanine adducts, which are structurally similar to glycidol-guanine adducts, have shown that these lesions can block the progression of DNA polymerases.[3] The efficiency and fidelity of bypass depend on the specific polymerase.

-

Replicative Polymerases (e.g., Pol δ and Pol ε): These high-fidelity polymerases are often strongly blocked by bulky adducts in the major groove.[4] Their proofreading exonuclease activity may attempt to remove the misincorporated nucleotide opposite the adduct.[5][6][7][8][9]

-

Translesion Synthesis (TLS) Polymerases (e.g., Pol η, Pol κ, REV1): These specialized polymerases are capable of replicating past DNA lesions, though often with reduced fidelity.[4][10] For instance, Pol η has been shown to bypass N7-methylguanine adducts, but with some stalling and misincorporation of dATP or dTTP opposite the lesion.[10]

Quantitative Analysis of Polymerase Kinetics

The effect of a glycidol-modified nucleoside on DNA polymerase activity can be quantified using steady-state and pre-steady-state kinetic analyses. The following tables summarize representative kinetic parameters for the bypass of bulky N²-guanine adducts by human DNA polymerase η, which can be considered analogous to the effects of glycidol adducts.

Table 1: Steady-State Kinetic Parameters for dCTP Incorporation Opposite Bulky N²-Guanine Adducts by Human DNA Polymerase η

| Template Guanine Adduct | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) | Relative Efficiency |

| Unmodified G | 0.25 | 2.5 | 0.10 | 1 |

| N²-methylG | 0.11 | 3.0 | 0.037 | 0.37 |

| N²-ethylG | 0.08 | 4.0 | 0.020 | 0.20 |

| N²-benzylG | 0.03 | 5.0 | 0.006 | 0.06 |

| N²-anthracenylG | 0.005 | 6.0 | 0.0008 | 0.008 |

Data are representative values adapted from studies on bulky N²-guanine adducts.[4]

Table 2: Pre-Steady-State Kinetic Parameters for dCTP Incorporation Opposite Bulky N²-Guanine Adducts by Human DNA Polymerase η

| Template Guanine Adduct | kpol (s⁻¹) | Kd (µM) | kpol/Kd (s⁻¹µM⁻¹) |

| Unmodified G | 10.0 | 5.0 | 2.0 |

| N²-benzylG | 0.8 | 8.0 | 0.1 |

| N²-anthracenylG | 0.08 | 13.0 | 0.006 |

Data are representative values adapted from studies on bulky N²-guanine adducts.[4]

Experimental Protocol: In Vitro DNA Polymerase Inhibition Assay (Single Nucleotide Incorporation)

This protocol outlines a typical experiment to measure the kinetic parameters of a DNA polymerase bypassing a site-specific glycidol adduct.

-

Oligonucleotide Preparation:

-

Synthesize a DNA template strand containing a single, site-specific glycidol-modified nucleoside.

-

Synthesize a shorter, complementary primer strand that is radiolabeled at the 5' end (e.g., with ³²P) or fluorescently labeled. The primer should terminate one base before the modified nucleoside on the template.

-

-

Primer-Template Annealing:

-

Mix the primer and template strands in a 1:1.5 molar ratio in an annealing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

-

Heat the mixture to 95 °C for 5 minutes and then slowly cool to room temperature to allow for proper annealing.

-

-

Reaction Setup:

-

Prepare a reaction mixture containing the annealed primer-template, a specific DNA polymerase, reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA), and varying concentrations of the next correct dNTP.

-

For pre-steady-state kinetics, the polymerase concentration should be in excess of the primer-template concentration. For steady-state kinetics, the primer-template concentration should be much higher than the polymerase concentration.

-

-

Initiation and Quenching:

-

Initiate the reaction by adding the dNTP solution.

-

Incubate at the optimal temperature for the polymerase (e.g., 37 °C).

-

Quench the reaction at various time points by adding a stop solution containing EDTA and a loading dye.

-

-

Analysis:

-

Separate the reaction products (unextended primer and extended primer) by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the bands using autoradiography (for ³²P) or fluorescence imaging.

-

Quantify the band intensities to determine the percentage of primer extension over time.

-

Fit the data to the appropriate kinetic models (e.g., Michaelis-Menten for steady-state, burst equation for pre-steady-state) to determine kcat, Km, kpol, and Kd.

-

Thermodynamic Stability of Glycidol-Modified DNA

The presence of a glycidol adduct can disrupt the hydrogen bonding and base stacking interactions that stabilize the DNA double helix, leading to a decrease in its thermodynamic stability. This can be quantified by measuring the change in the melting temperature (Tm) of the DNA duplex.

While specific thermodynamic data for glycidol adducts is scarce, studies on N7-methylguanine, a smaller alkyl adduct, have shown a decrease in the melting temperature of the DNA duplex, indicating reduced stability.[11] It is expected that the bulkier dihydroxypropyl group from glycidol would have a more pronounced destabilizing effect.

Table 3: Representative Thermodynamic Parameters for DNA Duplexes with and without an N7-Alkylguanine Adduct

| Duplex | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |

| Unmodified | 70.0 | -80.0 | -220 | -14.6 |

| N7-methylguanine | 67.5 | -75.0 | -205 | -13.9 |

These are hypothetical but representative values based on the observed destabilizing effect of N7-alkylation.[11] Actual values would be sequence-dependent.

Experimental Protocol: Thermal Denaturation (Melting Curve) Analysis

This protocol describes how to determine the thermodynamic stability of a DNA duplex containing a glycidol adduct using UV-Vis spectrophotometry.[1][12][13][14]

-

Sample Preparation:

-

Synthesize complementary oligonucleotides, one of which contains a site-specific glycidol adduct.

-

Anneal the strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

-

UV-Vis Spectrophotometry:

-

Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Monitor the absorbance of the DNA solution at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 95 °C).

-

-

Data Analysis:

-

Plot the absorbance versus temperature to obtain a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve. This is often determined from the peak of the first derivative of the melting curve.

-

Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated from the shape of the melting curve and by analyzing the concentration dependence of the Tm.[15][16][17][18]

-

Cellular Response to Glycidol-Induced DNA Damage

The presence of glycidol-DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The goal of the DDR is to detect the damage, halt the cell cycle to allow time for repair, and if the damage is too extensive, induce apoptosis (programmed cell death).[19]

DNA Damage Response Pathway

The following diagram illustrates the general workflow for detecting DNA damage and the key signaling pathways involved.

Caption: Workflow for DNA damage detection and subsequent cellular signaling response.

Key steps in the DDR pathway activated by glycidol-induced damage include:

-

Damage Recognition: Sensor proteins, primarily the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), recognize the DNA adducts or the resulting stalled replication forks.

-

Signal Transduction: ATM and ATR phosphorylate and activate a cascade of downstream proteins, including the checkpoint kinases Chk1 and Chk2.[2]

-

Effector Activation: Chk1 and Chk2 phosphorylate key effector proteins, most notably the tumor suppressor p53. Phosphorylation of p53, for example at serine 20, prevents its degradation and leads to its accumulation and activation.[20][21][22]

-

Cellular Outcomes: Activated p53 acts as a transcription factor, upregulating genes that lead to:

-

Cell Cycle Arrest: Proteins like p21 are produced, which inhibit cyclin-dependent kinases (CDKs) and halt the cell cycle, providing time for DNA repair.

-

DNA Repair: p53 can also activate genes involved in DNA repair pathways such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), which are responsible for removing adducts like those formed by glycidol.

-

Apoptosis: If the DNA damage is too severe to be repaired, p53 can induce apoptosis by upregulating pro-apoptotic genes like Bax.

-

The following diagram illustrates the logical relationship in the DNA Damage Response (DDR) pathway.

Caption: Logical flow of the DNA Damage Response (DDR) pathway.

Experimental Protocols for Assessing DNA Damage

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7][16][23][24][25]

-

Cell Preparation: Embed cells treated with glycidol in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a detergent and high-salt solution to remove membranes and proteins, leaving behind the nucleoid (supercoiled DNA).

-

Alkaline Unwinding: Incubate the slides in an alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

-

Electrophoresis: Subject the slides to electrophoresis. The negatively charged, broken DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

-

Analysis: The extent of DNA damage is proportional to the length and intensity of the comet tail. This can be quantified using image analysis software to calculate parameters like tail moment and percent DNA in the tail.

³²P-Postlabelling Assay

This is a highly sensitive method for detecting and quantifying bulky DNA adducts.[5][11][17][26][27]

-

DNA Digestion: Isolate DNA from glycidol-treated cells or tissues and enzymatically digest it to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides, for example, by using nuclease P1 digestion, which dephosphorylates normal nucleotides but not many bulky adducts.

-

Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: Detect the adducts by autoradiography and quantify the amount of radioactivity in each spot to determine the level of each specific adduct.

Potential as Antiviral Agents

The principle behind many nucleoside analog antiviral drugs is their ability to be incorporated into the viral genome by viral polymerases, leading to chain termination or increased mutagenesis.[8] Acyclic nucleoside analogs, which lack a complete ribose ring, are a major class of antiviral drugs (e.g., acyclovir for herpes simplex virus).[4][19][24][28][29]

Glycidol-modified nucleosides can be considered acyclic analogs due to the opening of the ribose ring upon adduction. While specific studies on the antiviral activity of glycidol-modified nucleosides are limited, the structural similarity to known antiviral compounds suggests they could potentially inhibit viral polymerases.

Table 4: Representative IC₅₀ Values of Acyclic Guanosine Analogs Against Viral Polymerases

| Compound | Virus | Target Enzyme | IC₅₀ (µM) |

| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | DNA Polymerase | 0.81 |

| Ganciclovir | Human Cytomegalovirus (HCMV) | DNA Polymerase | ~1.0 |

| 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine | Herpes Simplex Virus 1 (HSV-1) | DNA Polymerase | 0.02 |

| Zidovudine (AZT) | Human Immunodeficiency Virus 1 (HIV-1) | Reverse Transcriptase | 0.032-1.0 |

| NBD-14204 | Human Immunodeficiency Virus 1 (HIV-1) | Reverse Transcriptase | 8.3 |

IC₅₀ values are compiled from various sources and represent the concentration required to inhibit 50% of the enzyme's activity or viral replication.[4][20][27][30]

The potential for a glycidol-modified nucleoside to act as an antiviral would depend on its ability to be phosphorylated by viral and/or cellular kinases to the triphosphate form and then be recognized as a substrate by the viral polymerase.

Conclusion

Glycidol-modified nucleosides represent a significant area of study in toxicology and molecular biology. The formation of these adducts disrupts DNA structure and function, leading to genotoxic stress and the activation of complex cellular response pathways. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the multifaceted effects of these modifications. Furthermore, the structural similarity of glycidol-modified nucleosides to known antiviral compounds suggests a potential, albeit unexplored, avenue for drug development. Continued research into the synthesis, biological impact, and therapeutic potential of these molecules will undoubtedly yield valuable insights into DNA damage and repair, carcinogenesis, and antiviral strategies.

References

- 1. jascoinc.com [jascoinc.com]

- 2. Synthesis of N7-ethyldeoxyguanosine 5'-triphosphate and placement of N7-ethylguanine in a specific site in a synthetic oligodeoxyribonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and Kinetic Studies of the Effect of Guanine N7 Alkylation and Metal Cofactors on DNA Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The dominant role of proofreading exonuclease activity of replicative polymerase ε in cellular tolerance to cytarabine (Ara-C) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The proofreading mechanism of the human leading strand DNA polymerase ε holoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The proofreading mechanism of the human leading-strand DNA polymerase ε holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]

- 13. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]

- 15. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 17. Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. A comparison of the exposure system of glycidol‐related chemicals on the formation of glycidol‐hemoglobin adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. hilarispublisher.com [hilarispublisher.com]

- 28. Antiviral activity of selected acyclic nucleoside analogues against human herpesvirus 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis of 3'-Glyceryl-Modified Oligonucleotides using (S)-DMT-glycidol-T Phosphoramidite

Introduction

The functionalization of oligonucleotides at their 3'-terminus is a critical strategy in the development of therapeutic agents, diagnostic probes, and advanced biomaterials. The introduction of a glyceryl moiety using (S)-DMT-glycidol-T phosphoramidite provides a versatile handle for post-synthetic conjugation or can be used to alter the pharmacokinetic properties of the oligonucleotide. This protocol details the solid-phase synthesis methodology for incorporating this modification, followed by cleavage, deprotection, and purification of the final product. The phosphoramidite method, proceeding in the 3' to 5' direction, is the established standard for automated oligonucleotide synthesis due to its high efficiency and robustness.[1]

Experimental Protocols

Materials and Reagents

The success of solid-phase synthesis is highly dependent on the quality and purity of the reagents and solvents. Anhydrous conditions are critical for the coupling step.

| Reagent/Material | Grade/Purity | Supplier | Purpose |

| This compound Phosphoramidite | Synthesis Grade | Custom or Commercial | 3'-modifying building block |

| Standard DNA Phosphoramidites (dA, dC, dG, dT) | Synthesis Grade | Commercial | Oligonucleotide chain elongation |

| Controlled Pore Glass (CPG) Solid Support | Pre-loaded with first nucleoside | Commercial | Synthesis solid phase |

| Acetonitrile (CH₃CN) | Anhydrous, Synthesis Grade | Commercial | Wash and reaction solvent |

| Dichloromethane (DCM) | Anhydrous, Synthesis Grade | Commercial | Solvent for deblocking solution |

| 3% Trichloroacetic Acid (TCA) in DCM | Synthesis Grade | Prepared Fresh | Detritylation (Deblocking) agent[2] |

| Activator (e.g., 0.45 M ETT in Acetonitrile) | Synthesis Grade | Commercial | Phosphoramidite activation[2] |

| Capping Reagent A (Acetic Anhydride/Pyridine/THF) | Synthesis Grade | Commercial | Capping unreacted 5'-OH groups[1] |

| Capping Reagent B (N-Methylimidazole) | Synthesis Grade | Commercial | Capping catalyst[1] |

| Oxidizing Solution (0.02 M Iodine in THF/Pyridine/H₂O) | Synthesis Grade | Commercial | Oxidation of phosphite triester[3] |

| Concentrated Ammonium Hydroxide (NH₄OH) | ACS Grade | Commercial | Cleavage and deprotection[2] |

| AMA (1:1 NH₄OH / 40% aq. Methylamine) | - | Prepared Fresh | Rapid cleavage and deprotection[4] |

Automated Solid-Phase Synthesis Cycle

Oligonucleotide synthesis is performed on an automated DNA synthesizer. The following steps constitute a single cycle for the addition of one nucleotide.[1] The this compound phosphoramidite is typically coupled last to functionalize the 3'-end of the sequence (synthesis proceeds 3'->5', so the 3'-modifier is added at the end of the synthesis).

Step 1: Detritylation (DMT Removal) The cycle begins by removing the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support.[5] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure: The TCA solution is passed through the synthesis column. The orange color of the cleaved DMT cation is monitored at 495 nm to quantify the efficiency of the preceding coupling step.

-

Duration: ~60-90 seconds.[2]

Step 2: Coupling The phosphoramidite building block (either a standard nucleoside or the this compound modifier) is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Reagents: Phosphoramidite (0.1 M in acetonitrile) and Activator (e.g., 0.45 M ETT in acetonitrile).

-

Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. A molar excess of the phosphoramidite is used to drive the reaction to completion.[3]

-

Duration: 30-180 seconds. Modifier phosphoramidites may require longer coupling times than standard bases.

Step 3: Capping Any 5'-hydroxyl groups that failed to react during the coupling step are permanently blocked by acetylation. This prevents the formation of deletion mutant sequences ("shortmers").

-

Reagents: Capping Reagent A (e.g., Acetic Anhydride/Pyridine/THF) and Capping Reagent B (e.g., N-Methylimidazole).

-

Procedure: The capping reagents are delivered to the column to acetylate unreacted hydroxyls.

-

Duration: ~30 seconds.[1]

Step 4: Oxidation The unstable phosphite triester linkage formed during coupling is converted to a stable pentavalent phosphotriester by treatment with an oxidizing agent.[3]

-

Reagent: 0.02 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water.

-

Procedure: The oxidizing solution is flushed through the column.

-

Duration: ~45 seconds.[1]

This four-step cycle is repeated for each monomer in the desired sequence. For 3'-glyceryl modification, the this compound phosphoramidite is used in the final coupling cycle.

Caption: Automated workflow for solid-phase oligonucleotide synthesis.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases (e.g., benzoyl, isobutyryl) and the phosphate backbone (cyanoethyl) are removed.[3]

| Method | Reagent | Temperature (°C) | Duration | Notes |

| Standard | Concentrated Ammonium Hydroxide (28-33%) | 55 | 8-12 hours | Traditional method, effective for most standard DNA oligonucleotides.[2] |

| UltraFAST | AMA (1:1 mixture of aq. NH₄OH and aq. Methylamine) | 65 | 5-10 minutes | Significantly reduces deprotection time. Requires Ac-dC to avoid base modification.[4] |

| Mild | 0.05 M K₂CO₃ in Methanol | Room Temp | 4 hours | For base-labile modifications. Requires UltraMILD phosphoramidite protecting groups (e.g., Pac, iPr-Pac, Ac).[4] |

Protocol (Standard Method):

-

Transfer the solid support (CPG) from the synthesis column to a 2 mL screw-cap vial.

-

Add 1-2 mL of concentrated ammonium hydroxide.

-

Seal the vial tightly and place it in a heating block or oven at 55°C for 8-12 hours.

-

After incubation, cool the vial to room temperature.

-

Carefully open the vial and transfer the supernatant, which contains the cleaved and deprotected oligonucleotide, to a new tube.

-

Evaporate the ammonia solution using a centrifugal vacuum concentrator.

-

Resuspend the resulting oligonucleotide pellet in an appropriate buffer or sterile water.

Purification

Crude oligonucleotides contain the full-length product as well as truncated sequences (shortmers) from incomplete capping or coupling. Purification is necessary to isolate the desired product.

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Offers high resolution and is effective for purifying oligonucleotides up to ~300 bases.[6] While yields can be lower than 50%, the purity is often very high.[6]

-

High-Performance Liquid Chromatography (HPLC): Both reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) are commonly used. RP-HPLC can be performed with the final DMT group attached ("DMT-ON"), which significantly aids in separating the full-length product from failure sequences. The DMT group is then removed post-purification with an acid treatment (e.g., 80% acetic acid).[3]

References

- 1. atdbio.com [atdbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. glenresearch.com [glenresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of (S)-DMT-glycidol-T into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides with modified functionalities are crucial for various therapeutic and diagnostic applications, including antisense therapy, siRNA, and targeted drug delivery. The incorporation of reactive moieties, such as epoxides, allows for the post-synthetic conjugation of oligonucleotides with a wide range of molecules like peptides, antibodies, or fluorescent dyes, thereby enhancing their properties.[1][][3] (S)-DMT-glycidol-T is a thymidine phosphoramidite analog modified with a dimethoxytrityl (DMT)-protected glycidol group.[4][5] This reagent can be incorporated at any desired thymidine position within a synthetic oligonucleotide using standard phosphoramidite chemistry on an automated DNA synthesizer. The resulting glycidyl-modified oligonucleotide can then undergo post-synthetic modification to introduce desired functionalities.

This document provides a detailed standard operating procedure for the incorporation of this compound into oligonucleotides and subsequent post-synthetic modification.

Principle

The incorporation of this compound follows the well-established phosphoramidite solid-phase synthesis cycle.[] The DMT group on the glycidol moiety protects the reactive epoxide during synthesis.[7] The synthesis proceeds in the 3' to 5' direction on a solid support. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[] After the full-length oligonucleotide is synthesized, it is cleaved from the solid support and deprotected. The glycidyl group can then be used for post-synthetic conjugation reactions.[8][9]

Materials and Reagents